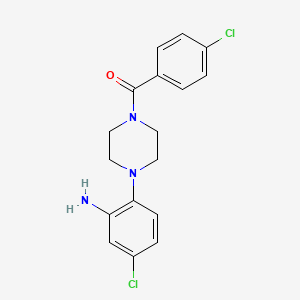

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

Description

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an amino-chlorophenyl group and a chlorophenyl methanone group. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name |

[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N3O/c18-13-3-1-12(2-4-13)17(23)22-9-7-21(8-10-22)16-6-5-14(19)11-15(16)20/h1-6,11H,7-10,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZUKOVBNKLJLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=C2)Cl)N)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds with similar structural motifs have demonstrated significant enzyme inhibitory effects. Notably, derivatives of piperazine have shown strong inhibitory activity against acetylcholinesterase (AChE), which is crucial for neurotransmission and is a target for Alzheimer's disease treatment.

Table 1: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | AChE | 2.14 ± 0.003 | |

| Compound B | Urease | 0.63 ± 0.001 |

These findings suggest that (4-(2-amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone may also possess similar inhibitory properties, making it a candidate for further investigation in neurodegenerative diseases.

Antibacterial Activity

The compound has shown promising antibacterial properties against various strains of bacteria. Compounds containing piperazine and phenyl groups have been documented to exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis.

Table 2: Antibacterial Activity

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other Strains | Weak to Moderate |

This suggests potential applications in developing new antibacterial agents.

Neuropharmacological Potential

The structural characteristics of the compound indicate possible applications in treating neurological disorders. The presence of the piperazine ring is associated with various neuropharmacological effects, including anxiolytic and antidepressant activities. Compounds similar to this have been shown to interact with serotonin receptors and other neurotransmitter systems, indicating potential for mood disorder treatments.

Study 1: Acetylcholinesterase Inhibition

In a study assessing AChE inhibitors, derivatives containing piperazine structures showed significant inhibition compared to standard drugs, suggesting that modifications in side chains can enhance bioactivity. This highlights the potential for optimizing this compound for improved therapeutic efficacy.

Study 2: Antibacterial Screening

Another study evaluated various synthesized derivatives against clinical bacterial strains, revealing that certain modifications led to increased antibacterial potency. This indicates that further structural optimization of the target compound could yield promising results in combating antibiotic-resistant bacteria.

Mechanism of Action

The mechanism of action of (4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Trazodone: A compound with a similar piperazine structure used as an antidepressant.

Ziprasidone: Another piperazine derivative used as an antipsychotic.

Uniqueness

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual chlorophenyl and amino-chlorophenyl groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Biological Activity

(4-(2-Amino-4-chlorophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, a compound belonging to the piperazine derivative class, has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with both an amino-chlorophenyl group and a chlorophenyl methanone group. The synthesis typically involves the reaction of 2-amino-4-chlorobenzoyl chloride with piperazine in the presence of a base such as triethylamine, utilizing dichloromethane as a solvent at room temperature. Purification is achieved through recrystallization or column chromatography.

Anticancer Properties

Research indicates that piperazine derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that similar compounds can induce mitotic arrest in colon cancer cells, enhancing sensitivity to apoptotic agents . The mechanism appears to involve interference with microtubule dynamics, which is critical for cell division.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Piperazine derivatives are known for their effectiveness against various bacterial strains. Studies suggest that these compounds can inhibit bacterial growth by interfering with cellular processes .

Neuropharmacological Effects

The compound may interact with neurotransmitter systems in the central nervous system (CNS). Similar piperazine derivatives have been shown to affect dopamine and serotonin receptors, indicating potential applications in treating mood disorders and other CNS-related conditions .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes, modulating their activity. This interaction may lead to alterations in neurotransmitter release or enzyme function, resulting in various physiological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Trazodone | Piperazine derivative | Antidepressant | Used for major depressive disorder |

| Ziprasidone | Piperazine derivative | Antipsychotic | Effective in schizophrenia treatment |

| AK301 | Piperazine derivative | Anticancer | Induces mitotic arrest in colon cancer cells |

This compound is unique due to its specific substitution pattern, which enhances its versatility compared to other piperazine derivatives .

Case Studies and Research Findings

- Colon Cancer Study : A series of piperazine-based compounds were tested for their ability to induce apoptosis in colon cancer cell lines. The results demonstrated that certain structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship (SAR) that could guide future drug development .

- Antimicrobial Evaluation : In vitro assays were performed on various bacterial strains, revealing that compounds similar to this compound exhibited notable antibacterial effects. These findings support the potential use of such derivatives in developing new antimicrobial agents .

- Neuropharmacological Assessment : Binding affinity studies indicated that related compounds show high selectivity for dopamine D4 receptors, which could be relevant for developing treatments targeting mood disorders and psychotic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.